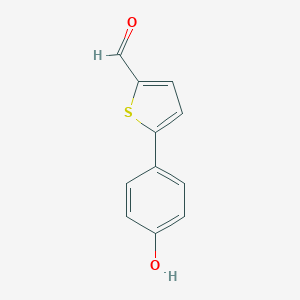![molecular formula C12H15N3OS B113255 4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 910443-40-2](/img/structure/B113255.png)
4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains a pyrazolone ring, which is a type of heterocyclic compound. The molecule also has an aminoethyl group (-NH2-CH2-CH2-) and a methylsulfanyl phenyl group (a phenyl ring with a -SCH3 attached), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazolone core with an aminoethyl group at the 4-position and a methylsulfanyl phenyl group at the 5-position. The presence of these functional groups could confer certain chemical properties to the molecule, such as potential sites for further reactions .Chemical Reactions Analysis
The aminoethyl group and the methylsulfanyl phenyl group in the molecule could potentially participate in various chemical reactions. For example, the amino group (-NH2) is a common site for reactions such as acylation or alkylation. The sulfur atom in the methylsulfanyl group could also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aminoethyl group and the aromatic phenyl ring could affect its solubility, reactivity, and other properties .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyrazol-3-one derivatives, examining their structural properties through techniques like UV-vis, FT-IR spectroscopy, NMR, and X-ray crystallography. These studies provide foundational knowledge on the physical and chemical properties of pyrazolone compounds, enabling further exploration of their applications (Hayvalı, Unver, & Svoboda, 2010).
Pharmaceutical Applications
Some pyrazolone derivatives have been explored for their potential pharmaceutical applications. For instance, derivatives have been investigated for their antihyperglycemic properties in diabetic mice, suggesting the potential for developing new classes of antidiabetic medications (Kees et al., 1996).
Antimicrobial and Antifungal Activities
Several studies have synthesized pyrazolone compounds to assess their antimicrobial and antifungal activities. These compounds have been found to exhibit significant activity against various bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Amani M. R. Alsaedi, Farghaly, & Shaaban, 2019).
Catalysis and Chemical Synthesis
Pyrazolone derivatives have been used as catalysts in chemical syntheses, such as in the preparation of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. This highlights their versatility and utility in facilitating a variety of chemical reactions (Maleki & Ashrafi, 2014).
Analytical and Sensor Applications
Research has also explored the use of pyrazolone compounds as chemosensors for detecting metal ions, demonstrating their potential in analytical chemistry for sensitive and selective detection applications (Asiri et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(2-methylsulfanylphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWAGUDAGNTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
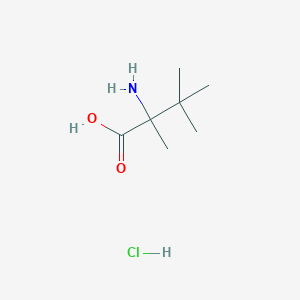
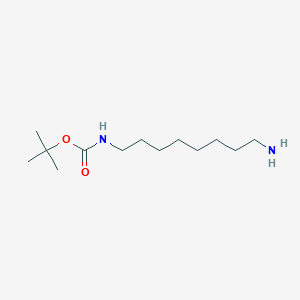
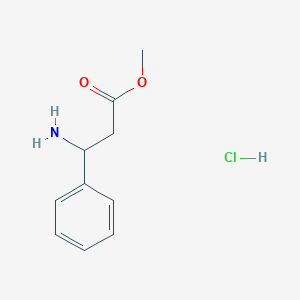
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
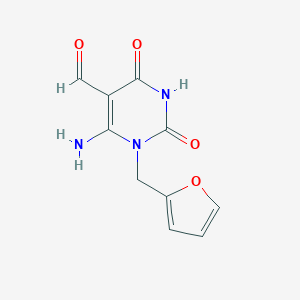
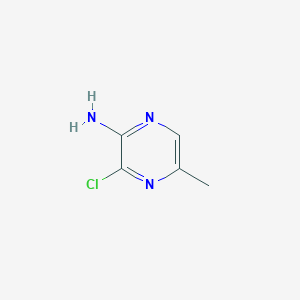
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

